2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-13(16-8-11(10-23-16)14-6-3-7-21-14)9-18-17-19-12-4-1-2-5-15(12)22-17/h1-8,10,13,20H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKXRBWRSORDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC(=CS3)C4=CC=CO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: This compound can undergo oxidation at the thiophene and furan rings, leading to the formation of sulfoxides and furanones.
Reduction: Reduction reactions are less common but possible, focusing on the benzoxazole moiety to form benzoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions occur primarily on the benzoxazole and thiophene rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens (bromine, chlorine), organometallic reagents (Grignard reagents).
Major Products: Products vary based on the reaction type but include substituted benzoxazole derivatives, oxidized thiophene compounds, and functionalized furan rings.
Scientific Research Applications
Chemistry: Used in developing advanced organic synthesis methods and exploring reaction mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmaceutical potential, particularly in drug development targeting specific enzymes and receptors.
Industry: Utilized in the production of specialized polymers and as a chemical intermediate in material science.
Mechanism of Action: 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol interacts with biological targets through various mechanisms. The benzoxazole moiety often participates in hydrogen bonding and pi-stacking interactions, while the thiophene and furan rings enhance lipophilicity and molecular stability. These interactions affect pathways like enzyme inhibition or receptor modulation, depending on the biological context.
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)phenyl]ethanol: A similar structure with phenyl instead of thiophene.
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)pyrazol-2-yl]ethanol: Pyrazole ring inclusion.
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)pyridin-2-yl]ethanol: Pyridine substitution.
Uniqueness: The inclusion of furan and thiophene rings in 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol enhances its reactivity and versatility, distinguishing it from other benzoxazole derivatives and making it a valuable compound in diverse fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
